Thermodynamic Stability vs. 2-Nitro Isomer
1-(4-Nitrophenyl)pyrrole is thermodynamically more stable than its 2-nitro isomer. This is directly established by comparing their standard molar enthalpies of formation in the gaseous phase .
| Evidence Dimension | Standard molar enthalpy of formation in the gaseous phase, ΔfHm0(g) |
|---|---|
| Target Compound Data | (205.5 ± 2.5) kJ·mol⁻¹ |
| Comparator Or Baseline | 1-(2-nitrophenyl)pyrrole: (235.7 ± 2.7) kJ·mol⁻¹ |
| Quantified Difference | The para-isomer is lower in enthalpy by 30.2 kJ·mol⁻¹ |
| Conditions | T = 298.15 K, p° = 0.1 MPa; determined by static-bomb combustion calorimetry and Knudsen mass loss effusion, corroborated by G3(MP2)//B3LYP calculations |
Why This Matters
This 30.2 kJ·mol⁻¹ difference in ΔfHm0(g) quantifies significantly greater intrinsic stability, impacting long-term storage, shelf-life considerations, and the energetics of reactions where the compound is a reactant or intermediate.
- [1] Santos, A. F. L. O. M., & Ribeiro da Silva, M. A. V. (2010). A joint experimental and computational investigation on the thermochemistry of (nitrophenyl)pyrroles. The Journal of Chemical Thermodynamics, 42(8), 1016-1023. View Source
